3,6-アンヒドロ-D-グルコース

概要

説明

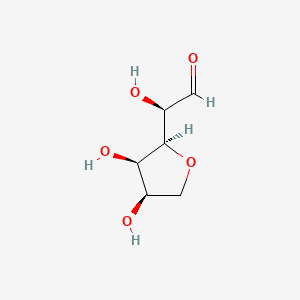

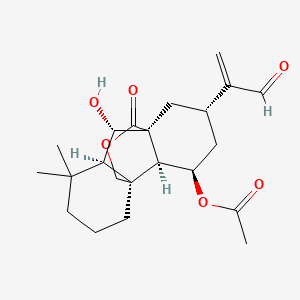

3,6-Anhydro-D-glucose (3,6-Anhydro-D-glucopyranose) is a monosaccharide that is a structural isomer of D-glucose. It is a colorless, crystalline solid with a molecular formula of C6H10O5 and a molecular weight of 162.14 g/mol. 3,6-Anhydro-D-glucose is an important intermediate in the synthesis of several polysaccharides and has been used in the production of polysaccharide-based pharmaceuticals. Additionally, it has been studied for its potential role in various biochemical and physiological processes. In

科学的研究の応用

海洋バイオテクノロジーとブルーバイオテクノロジー

3,6-アンヒドロ-D-グルコースは、海洋性紅藻から得られる硫酸化多糖であるカラギーナンを構成する主要な成分です 。これらの化合物は、海洋資源を利用した製品や技術の開発に用いられる海洋バイオテクノロジー、別名ブルーバイオテクノロジーにおいて重要な役割を果たしています。 カラギーナンに含まれる3,6-アンヒドロ環は、その構造の複雑さと多機能性を生み出し、さまざまなバイオテクノロジー用途に適しています .

食品業界における用途

食品業界では、3,6-アンヒドロ-D-グルコースを含むカラギーナンは、そのゲル化、増粘、安定化能力のために利用されています。 これらの物質は、乳製品、肉、植物由来の代替品など、幅広い製品のテクスチャと粘度を改善するための食品添加物として一般的に使用されています .

製薬業界における用途

カラギーナンの生体適合性と物理化学的特性により、医薬品製剤に使用することができます。 3,6-アンヒドロ-D-グルコースを含む低分子量のオリゴ糖に処理すると、抗腫瘍、抗炎症、抗ウイルスなど、有望な薬理作用を示します .

化粧品業界

カラギーナンは、その乳化と安定化の特性により、化粧品業界で用途が見出されています。 3,6-アンヒドロ-D-グルコース誘導体を含む製品は、スキンケアや美容製品で使用され、テクスチャを向上させ、滑らかな感触を提供します .

生物触媒変換

カラギーナンから3,6-アンヒドロ-D-グルコースを生成する酵素変換は、付加価値の高い化学物質を生成するための持続可能な方法です。 このプロセスでは、新規なスルファターゼ活性と他のカラギーナン分解酵素を組み合わせて使用し、紅藻原料からのこの化合物の生産を促進します .

生物医学研究

生物医学研究では、3,6-アンヒドロ-D-グルコースを含むカラギーナンの酵素的分解産物の生物学的および生理学的活性について研究が行われています。 これらの活性は潜在的な治療用途を持ち、新しい医療の開発に貢献しています .

工業用酵素耐性

カラギーナンなどの多糖類への3,6-アンヒドロ結合の導入は、粘度の低下と加水分解酵素に対する耐性の向上をもたらします。 この特性は、酵素耐性が求められる工業プロセスにおいて有利です .

バイオエタノール生産

カラギーナンを分解して3,6-アンヒドロ-D-グルコースを生成するカラギーナーゼは、バイオエタノール生産にも関連する用途があります。 これらの多糖類の酵素的分解は、バイオ燃料の生産に利用でき、持続可能なエネルギーソリューションに貢献しています .

Safety and Hazards

3,6-Anhydro-D-glucose may cause respiratory tract irritation . It may be harmful if absorbed through the skin and may cause skin irritation . It may also cause eye irritation and may be harmful if swallowed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

作用機序

Target of Action

3,6-Anhydro-D-glucose, also known as 3,6-Anhydroglucose, primarily targets polysaccharides such as α-D-glucans . These glucans play a crucial role in various biological processes, including energy storage and cell signaling .

Mode of Action

The compound interacts with its targets through a process that involves the introduction of a 3,6-anhydro linkage into a D-glucosyl residue . This process involves sulfation of the O-6 position with a dimethylsulfoxide-sulfur trioxide complex, followed by an alkali treatment of the resulting partially sulfated glucan .

Biochemical Pathways

The introduction of the 3,6-anhydro linkage into the glucans affects their physical properties and makes them resistant to the action of hydrolytic enzymes . This resistance to enzymatic hydrolysis can affect various biochemical pathways, particularly those involving the breakdown of polysaccharides .

Pharmacokinetics

The compound’s resistance to enzymatic hydrolysis suggests that it may have unique absorption, distribution, metabolism, and excretion (adme) properties

Result of Action

The introduction of the 3,6-anhydro linkage results in a decrease in the viscosity of the original polysaccharides . Additionally, hydrolysis of the 3,6-anhydro glucans with dilute acid affords several oligosaccharides whose reducing end is 3,6-anhydro-D-glucose .

Action Environment

The action of 3,6-Anhydro-D-glucose can be influenced by various environmental factors. For instance, the presence of alkali during the sulfation process is crucial for the introduction of the 3,6-anhydro linkage . Additionally, the compound’s resistance to enzymatic hydrolysis suggests that it may retain its activity in environments with high enzyme concentrations .

生化学分析

Cellular Effects

3,6-Anhydro-D-glucose influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its presence in polysaccharides can affect the cellular uptake and utilization of these molecules. For instance, the resistance to hydrolytic enzymes can lead to altered metabolic fluxes within the cell, impacting energy production and storage . Additionally, 3,6-Anhydro-D-glucose may modulate gene expression related to carbohydrate metabolism, further influencing cellular functions.

Dosage Effects in Animal Models

The effects of 3,6-Anhydro-D-glucose vary with different dosages in animal models. At lower doses, it may have minimal impact on cellular functions, while higher doses can lead to significant changes in metabolic pathways and enzyme activities. Threshold effects have been observed, where a certain concentration of 3,6-Anhydro-D-glucose is required to elicit a noticeable biological response. At high doses, there may be toxic or adverse effects, including disruptions in normal cellular metabolism and potential cytotoxicity .

Metabolic Pathways

3,6-Anhydro-D-glucose is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as 3,6-anhydro-D-galactose dehydrogenase, which catalyzes its conversion to other metabolites . This compound can affect metabolic fluxes by altering the levels of intermediates in glycolysis and other pathways. The presence of 3,6-Anhydro-D-glucose can lead to changes in the overall metabolic profile of cells, influencing energy production and storage.

Transport and Distribution

Within cells and tissues, 3,6-Anhydro-D-glucose is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cellular membranes, ensuring its availability for metabolic processes. The distribution of 3,6-Anhydro-D-glucose within tissues can affect its localization and accumulation, impacting its biological activity .

Subcellular Localization

3,6-Anhydro-D-glucose is localized in specific subcellular compartments, where it exerts its effects on cellular functions. Targeting signals and post-translational modifications may direct it to particular organelles, such as the endoplasmic reticulum or mitochondria. This localization can influence its activity and function, as well as its interactions with other biomolecules .

特性

IUPAC Name |

(2R)-2-[(2S,3R,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-1-3(8)6-5(10)4(9)2-11-6/h1,3-6,8-10H,2H2/t3-,4+,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYRMLAWNVOIEX-SLPGGIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)C(C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@H](O1)[C@H](C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901314861 | |

| Record name | 3,6-Anhydro-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7625-23-2 | |

| Record name | 3,6-Anhydro-D-glucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7625-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Anhydroglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007625232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Anhydro-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-Cyclohexyl-12-oxa-1,8,11-triazatetracyclo[7.6.0.02,7.010,14]pentadeca-2,4,6,8-tetraene](/img/structure/B1256795.png)

![2-[[[4-[(3-methylanilino)-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]acetic acid (phenylmethyl) ester](/img/structure/B1256796.png)

![[3-(4-bromophenyl)-1H-pyrazol-5-yl]-[4-(3,4-dimethoxyphenyl)sulfonyl-1-piperazinyl]methanone](/img/structure/B1256800.png)

![4-[6-Amino-8-hydroxy-2-(2-methoxyethoxy)purin-9-ylmethyl]benzaldehyde](/img/structure/B1256801.png)

![(1S,2S,13R)-22-(2-methylprop-2-enyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol](/img/structure/B1256814.png)